molecular formula C16H22BrNO2 B6154310 tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1203684-82-5

tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6154310
CAS No.: 1203684-82-5
M. Wt: 340.3
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Description

Tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3); typically carried out in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azides, nitriles, or amines depending on the nucleophile used.

    Reduction: Formation of alcohols or dehalogenated products.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Scientific Research Applications

Tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Chemical Biology: Employed in the study of biological pathways and mechanisms, especially those involving isoquinoline derivatives.

    Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules and natural product analogs.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the tert-butyl ester group can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, modulating cellular processes and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Tert-butyl 5-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with a fluorine atom instead of bromine.

    Tert-butyl 5-iodo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of tert-butyl 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The bromine atom can participate in unique substitution reactions, and the tert-butyl ester group can influence the compound’s solubility and stability. These properties make it a valuable compound for various scientific research applications.

Properties

CAS No.

1203684-82-5

Molecular Formula

C16H22BrNO2

Molecular Weight

340.3

Purity

95

Origin of Product

United States

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